![molecular formula C6H3BrFI B1272178 2-Bromo-1-fluoro-4-iodobenzene CAS No. 811842-30-5](/img/structure/B1272178.png)
2-Bromo-1-fluoro-4-iodobenzene
Overview
Description
2-Bromo-1-fluoro-4-iodobenzene is a compound with the molecular formula C6H3BrFI . It is a pale brown crystalline low melting solid .
Synthesis Analysis
The synthesis of 2-Bromo-1-fluoro-4-iodobenzene involves purification by flash column chromatography, using a silica gel support and eluting with petroleum ether (boiling range 40°-60° C.) containing 4% by volume diethyl ether.Molecular Structure Analysis
The molecular weight of 2-Bromo-1-fluoro-4-iodobenzene is 300.89 g/mol . The IUPAC name for this compound is 2-bromo-1-fluoro-4-iodobenzene . The InChI is InChI=1S/C6H3BrFI/c7-5-3-4 (9)1-2-6 (5)8/h1-3H .Physical And Chemical Properties Analysis
2-Bromo-1-fluoro-4-iodobenzene has a molecular weight of 300.89 g/mol . It has a computed XLogP3-AA value of 3.4 , indicating its lipophilicity. It has no hydrogen bond donor count and has one hydrogen bond acceptor count . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass are 299.84469 g/mol . The topological polar surface area is 0 Ų . The heavy atom count is 9 .Scientific Research Applications
Synthesis of Tetrasubstituted Alkenes
This compound is used in the synthesis of tetrasubstituted alkenes through stereo- and regioselective stannyllithiation of diarylacetylenes .
Electrophile in Cross-Coupling Reactions
It acts as an electrophile in Pd-catalyzed cross-coupling reactions with amino-functionalized organozinc reagents, which is a key step in synthesizing diarylamines .
Building Block in Radiochemistry
The compound serves as a versatile building block in 18 F radiochemistry , used in various transition metal-mediated C-C and C-N cross-coupling reactions .
Fluorination Reagents
It is also employed as a fluorination reagent, contributing to the development of fluorinated building blocks which are essential in many pharmaceuticals .
Preparation of Fluorotriphenylene Derivatives
Another application includes its use in the preparation of fluorotriphenylene derivatives, which are important for creating advanced materials with specific electronic properties .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organ being the respiratory system .
properties
IUPAC Name |
2-bromo-1-fluoro-4-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFI/c7-5-3-4(9)1-2-6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRMBQARSBULRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373669 | |
Record name | 2-bromo-1-fluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-fluoro-4-iodobenzene | |
CAS RN |
811842-30-5 | |
Record name | 2-bromo-1-fluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 811842-30-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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